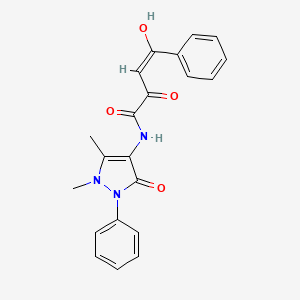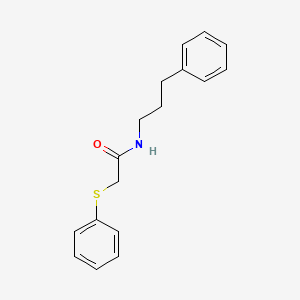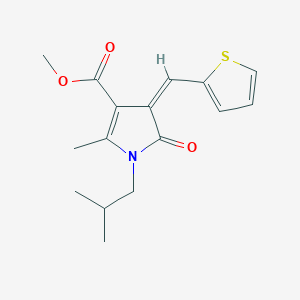![molecular formula C23H17ClN2O2S B4847852 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4847852.png)
5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BZBI, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes and proteins, including topoisomerase II and tubulin. Additionally, this compound has been found to induce the production of reactive oxygen species, leading to oxidative stress and cell death. In vivo studies have shown that this compound exhibits anticancer activity in animal models, and it has been found to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its ability to inhibit the growth of various bacteria and fungi. Additionally, this compound has shown promising results in inhibiting the proliferation of cancer cells. However, one of the limitations of using this compound is its potential toxicity, as it has been found to induce oxidative stress and cell death. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are various future directions for research involving 5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound derivatives with improved activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and infectious diseases. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been reported in various studies, and it has been found to exhibit anticancer and antimicrobial activity. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Applications De Recherche Scientifique
5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use in medicinal chemistry, particularly in the development of new drugs. This compound has been found to exhibit anticancer activity, and it has been studied as a potential drug candidate for the treatment of cancer. Additionally, this compound has been studied for its potential use as an antimicrobial agent, and it has shown promising results in inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-18-8-10-19(11-9-18)26-22(27)21(25-23(26)29)14-16-6-12-20(13-7-16)28-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,25,29)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPUQBXAYURRO-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B4847775.png)

![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4847831.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)


![N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)